2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Overview
Description
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrimidinamine derivatives: Known for their fungicidal activity, these compounds also contain a pyrimidine ring and are used in agricultural applications.
Biological Activity
The compound 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a derivative of the indene and pyrimidine classes, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O, with a molecular weight of approximately 202.26 g/mol. The compound features a pyrimidine moiety linked to an indene structure via an ether bond, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of the compound against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, with some compounds in similar classes showing MIC values as low as 15.625 µM against S. aureus and 62.5 µM against E. faecalis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (µM) |
---|---|---|
2-[(4-Methylpyrimidin-2-yl)oxy]-... | S. aureus | 15.625 |
6-Amino-1-(indene derivative) | Pseudomonas aeruginosa | 29.4 |
Pyrimidine derivatives | E. coli | 8.33 |
Pyrrolo[2,3-d]pyrimidine derivatives | C. albicans | 16.69 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways . The presence of the pyrimidine ring is believed to enhance interaction with bacterial ribosomes, leading to bactericidal activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly influence the biological activity of compounds in this class. For instance, substituents at the 4-position of the pyrimidine ring enhance lipophilicity and improve membrane permeability, which is critical for cellular uptake .
Key Findings:
- Substituent Variability : Alkyl or aryl groups at specific positions can enhance antibacterial potency.
- Pyrimidine Stability : The stability of the pyrimidine moiety under physiological conditions correlates with increased activity.
- Indene Influence : The indene structure may contribute to the overall bioactivity through π-stacking interactions with DNA .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Biofilm Inhibition : A related compound demonstrated significant biofilm inhibition against MRSA strains, achieving a minimum biofilm inhibitory concentration (MBIC) of approximately 62 µg/mL . This suggests that modifications leading to enhanced biofilm penetration could be beneficial for therapeutic applications.
- Clinical Trials : Preliminary clinical trials involving derivatives of this compound have shown promise in treating resistant bacterial infections, particularly in patients with chronic wounds infected by multidrug-resistant organisms.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-16-14(17-9)18-12-8-10-4-2-3-5-11(10)13(12)15/h2-7,12-13H,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFZCRYIHJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CC3=CC=CC=C3C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.